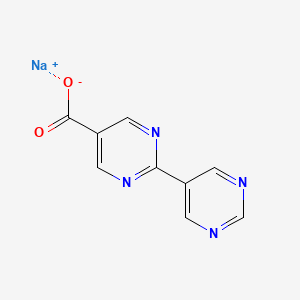

Sodium 2,5'-bipyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Dual Src/Abl Kinase Inhibitor in Oncology

A study identified a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, showing significant antiproliferative activity against various tumor cell lines. These compounds, including Sodium 2,5'-bipyrimidine-5-carboxylate derivatives, demonstrated potential for oncology applications, particularly in chronic myelogenous leukemia (CML) models (Lombardo et al., 2004).

Coordination Polymers and Luminescence Properties

The synthesis and characterization of coordination polymers incorporating versatile ligands like 5-(pyrimidyl)tetrazolato, closely related to this compound, were studied. These compounds displayed intense, room-temperature photoluminescence, suggesting applications in materials science and photonics (Rodrı́guez-Diéguez et al., 2007).

Potential in Inhibiting Calcium-Dependent Protein Kinase-1

A scaffold based on 5-Aminopyrazole-4-carboxamide, similar in structure to this compound, was explored for creating selective inhibitors of calcium-dependent protein kinase-1. The compounds exhibited low nanomolar inhibitory potencies and submicromolar activities in cell proliferation assays, indicating potential therapeutic applications in treating protozoan infections (Zhang et al., 2014).

Reactions in Organic Synthesis

Research on the reaction of dicarboximides with benzonitrile in liquid ammonia revealed the formation of 4-hydroxypyrimidines. This study provides insight into the chemical reactivity and potential synthetic applications of compounds structurally related to this compound (Kashima et al., 1974).

Sodium Storage in Energy Materials

A study on disodium pyridine‐2,5‐dicarboxylate (Na2PDC), a compound structurally related to this compound, explored its potential as an anode material for sodium-ion batteries. The research demonstrated high reversible capacity and excellent cyclability, indicating its applicability in energy storage technologies (Padhy et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrimidine and its derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The mechanism of action of some pyrimidine derivatives was observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Result of Action

Some pyrimidine derivatives exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Properties

IUPAC Name |

sodium;2-pyrimidin-5-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)7-3-12-8(13-4-7)6-1-10-5-11-2-6;/h1-5H,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTILXYUHHLOUFN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C2=NC=C(C=N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)

![N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2968835.png)

![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)

![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)

![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968841.png)

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)

![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B2968851.png)